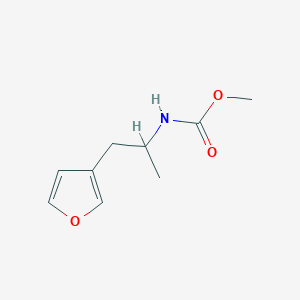

Methyl-(1-(Furan-3-yl)propan-2-yl)carbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (1-(furan-3-yl)propan-2-yl)carbamate, also known as Furadan, is a carbamate insecticide that is widely used in the agricultural industry to control pests. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness in killing insects.

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how Methyl (1-(furan-3-yl)propan-2-yl)carbamate interacts with its targets and performs its function.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl (1-(furan-3-yl)propan-2-yl)carbamate has a number of advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the nervous system. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. Methyl (1-(furan-3-yl)propan-2-yl)carbamate is highly toxic and must be handled with care. It is also not specific to acetylcholinesterase and can inhibit other enzymes, leading to potential off-target effects.

Zukünftige Richtungen

There are a number of potential future directions for research on Methyl (1-(furan-3-yl)propan-2-yl)carbamate. One area of interest is the development of new insecticides based on the structure of Methyl (1-(furan-3-yl)propan-2-yl)carbamate. Researchers are also investigating the potential use of Methyl (1-(furan-3-yl)propan-2-yl)carbamate as a tool for studying the role of acetylcholinesterase in the nervous system. Finally, there is ongoing research into the potential environmental impacts of Methyl (1-(furan-3-yl)propan-2-yl)carbamate and other carbamate insecticides, with the goal of developing safer and more environmentally friendly alternatives.

Synthesemethoden

The synthesis of Methyl (1-(furan-3-yl)propan-2-yl)carbamate involves the reaction of furfurylamine with methyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields Methyl (1-(furan-3-yl)propan-2-yl)carbamate as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Furan-Derivate, einschließlich „Methyl-(1-(Furan-3-yl)propan-2-yl)carbamat“, wurden als signifikant antibakteriell wirksam befunden . Sie wurden bei der Entwicklung zahlreicher innovativer antibakterieller Wirkstoffe zur Bekämpfung des mikrobiellen Resistenzproblems eingesetzt .

Antimikrobielle Medikamente

Furanhaltige Verbindungen weisen eine breite Palette vorteilhafter biologischer und pharmakologischer Eigenschaften auf. Sie wurden als Arzneimittel in einer Reihe unterschiedlicher Krankheitsbereiche eingesetzt .

Therapeutische Vorteile

Furan bietet verschiedene therapeutische Vorteile, wie zum Beispiel Anti-Ulkus, Diuretikum, Muskelrelaxans, Antiprotozoikum, Antibakteriell oder Antimykotikum oder Antiviral, Antiinflammatorisch, Analgetikum, Antidepressivum, Anxiolytikum, Antiparkinson, Antiglaucom, Antihypertensiv, Anti-Aging und Antikrebs .

Produktion von Pyranon

(S)-1-(Furan-2-yl)propan-1-ol ((S)-2), das aus „this compound“ gewonnen werden kann, kann bei der Synthese von Pyranon eingesetzt werden . Pyranon kann zur Synthese von Zuckeranalogen, Antibiotika, Tirantamycinen und Antikrebsmitteln verwendet werden .

Grüne Chemie

Die Verbindung kann mit Methoden der grünen Chemie synthetisiert werden. Zum Beispiel die asymmetrische Bioreduktion von 1-(Furan-2-yl)propan-1-on unter Verwendung des Lactobacillus-paracasei-BD101-Biokatalysators, der aus Boza gewonnen wurde, einem fermentierten Getränk auf Getreidebasis .

Enzymaktivität

Es wurde festgestellt, dass bestimmte Furan-Derivate die Enzymaktivität beeinflussen. So zeigte beispielsweise eine niedrige Dosis der Verbindung 8 eine dosisabhängige Hemmung der Monophenolase, während hohe Dosen dieser Verbindung die Enzymaktivität signifikant erhöhten .

Eigenschaften

IUPAC Name |

methyl N-[1-(furan-3-yl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-7(10-9(11)12-2)5-8-3-4-13-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKCXVLCMSKAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)

![8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2421270.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)

![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)

![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)